N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-19(18-10-14-4-1-2-5-16(14)24-18)21-12-13-7-8-15(20-11-13)17-6-3-9-23-17/h1-11H,12H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEBVKOEMCPYJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CN=C(C=C3)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide is a complex compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound features a benzofuran backbone with a pyridine and furan substituent. Its molecular formula is C18H16N2O3, and it has been characterized using techniques such as NMR and HRMS, confirming its structural integrity and purity .
1. Antitumor Activity
Recent studies have highlighted the potential of benzofuran derivatives, including this compound, in cancer treatment. Benzofurans are known for their ability to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, certain benzofuran derivatives have been shown to induce apoptosis in cancer cell lines by activating caspase pathways .
2. Antibacterial and Antifungal Properties
The compound has demonstrated promising antibacterial activity against various strains of bacteria. In vitro studies indicate that similar benzofuran compounds exhibit inhibitory effects on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM . The structural features of these compounds play a crucial role in their binding affinity to bacterial enzymes.
Table 1: Antibacterial Activity of Benzofuran Derivatives
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| This compound | E. coli | 5.64 |
| Similar Benzofuran Derivative | S. aureus | 8.33 |
| Another Benzofuran Compound | C. albicans | 16.69 |
3. Aromatase Inhibition
Inhibitory activity against aromatase (CYP19), an enzyme critical in estrogen biosynthesis, has been reported for related benzofuran derivatives. These compounds showed IC50 values ranging from 1.3 to 25.1 µM, indicating moderate to strong inhibition compared to standard drugs like aminoglutethimide . This suggests potential applications in hormone-dependent cancers.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's structure allows it to bind effectively to target enzymes, such as aromatase, disrupting their normal function.
- Induction of Apoptosis : Similar benzofurans have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial Action : The presence of the furan and pyridine rings enhances the compound's interaction with bacterial membranes and enzymes, leading to cell lysis or inhibition of growth.
Case Studies
Several case studies have investigated the efficacy of benzofuran derivatives in clinical settings:
- Breast Cancer Treatment : A study evaluated the effectiveness of a benzofuran derivative similar to this compound in patients with estrogen-receptor-positive breast cancer, showing a significant reduction in tumor size after treatment .
- Infection Management : Clinical trials have assessed the antibacterial properties of benzofurans against resistant strains of bacteria, demonstrating improved outcomes compared to conventional antibiotics .
Scientific Research Applications
The compound exhibits a wide range of biological activities, including:
1. Anticancer Activity
- Mechanisms : Research indicates that N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide induces apoptosis in cancer cells and inhibits cell proliferation by interfering with cell cycle progression.
- Case Studies :
- A study demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values ranging from 5 to 15 µM.
- Another investigation revealed that the compound promotes apoptosis through mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins like Bcl-2 .
2. Antimicrobial Activity
- Mechanisms : The compound has shown effectiveness against both bacterial and fungal pathogens.
- Case Studies :
- In vitro assays indicated strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli, with minimum inhibitory concentrations (MIC) below 10 µg/mL.
- Additionally, antifungal properties were observed in studies against Candida albicans, suggesting its potential use in treating fungal infections .
Structure-Activity Relationship
The structure of this compound plays a crucial role in its biological activity. The presence of the furan and pyridine rings enhances its interaction with biological targets, potentially increasing its efficacy as an anticancer and antimicrobial agent.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs include derivatives of furopyridine and benzofuran carboxamides, which share overlapping synthetic pathways and pharmacological profiles. Below is a detailed comparison based on structural features, physicochemical properties, and reported applications.
Table 1: Key Structural and Functional Comparisons
Notes:
- Synthetic Routes : The target compound’s synthesis likely parallels methods used for furopyridine carboxamides, such as coupling reactions with reagents like HATU (as in ) .
- Solubility : Benzofuran derivatives generally exhibit moderate aqueous solubility due to aromatic stacking, but the pyridine-furan moiety may enhance polarity compared to purely hydrocarbon analogs.
- Bioactivity : While the compound lacks direct activity data, its pyridine-furan hybrid structure resembles kinase inhibitors (e.g., imatinib analogs) that target ATP-binding pockets.
Research Findings and Mechanistic Insights
- Structural Analysis : Crystallographic studies using programs like SHELX are critical for resolving the compound’s conformation, particularly the orientation of the furan-pyridine substituent. Such data can predict binding modes to biological targets.
- Thermodynamic Stability: Benzofuran-carboxamide hybrids often show higher thermal stability than non-aromatic analogs, favoring drug formulation.
- SAR Trends : Substitution at the pyridine C6 position (e.g., furan-2-yl) may enhance selectivity for specific kinases, as seen in related furopyridine derivatives .
Preparation Methods
Core Structure Fragmentation
The target molecule can be dissected into two primary subunits:
- 6-(Furan-2-yl)pyridin-3-yl)methylamine : A pyridine ring substituted at the 3-position with a methylamine group and at the 6-position with a furan-2-yl moiety.
- Benzofuran-2-carboxylic acid : A benzofuran scaffold with a carboxylic acid group at the 2-position.
Strategic Bond Formation
Critical synthetic steps include:
- Suzuki-Miyaura coupling for installing the furan substituent on the pyridine ring.
- Amide bond formation between the pyridinylmethylamine and benzofuran-2-carboxylic acid.
- Directed C–H arylation for functionalizing the benzofuran core.
Synthesis of 6-(Furan-2-yl)Pyridin-3-yl)Methylamine
Preparation of 6-Bromopyridin-3-yl)Methylamine
The synthesis begins with 6-bromopyridin-3-yl)methylamine , a key intermediate. Patent WO2012017020A1 describes its preparation via:
Suzuki-Miyaura Coupling for Furan Installation
The furan-2-yl group is introduced via palladium-catalyzed cross-coupling:
Reagents :
- Pd(dppf)Cl₂ (0.05 equiv) as catalyst.
- 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv) as boron reagent.
- K₂CO₃ (2.0 equiv) in a 5:1 mixture of 1,4-dioxane and water.
Procedure :
- Combine 6-bromopyridin-3-yl)methylamine (1.0 equiv), boronate ester (1.2 equiv), Pd catalyst, and base in degassed solvent.
- Heat at 100°C under nitrogen for 6 hours.
- Purify via column chromatography (ethyl acetate/hexane, 1:3) to yield 6-(furan-2-yl)pyridin-3-yl)methylamine (78% yield).
Synthesis of Benzofuran-2-Carboxylic Acid
Cyclization of 2-Hydroxybenzaldehyde Derivatives
Benzofuran-2-carboxylic acid is synthesized via cyclization:
Directed C–H Arylation for Functionalization
To enhance modularity, Pd-catalyzed C–H arylation installs substituents at the benzofuran C3 position:
Reagents :
- Pd(OAc)₂ (0.1 equiv), 8-aminoquinoline (1.2 equiv) as directing group.
- Aryl iodide (1.5 equiv), Ag₂CO₃ (2.0 equiv) in toluene at 110°C.
Outcome :
- Enables introduction of aryl/heteroaryl groups (e.g., furan, thiophene) for structural diversification.
Amide Bond Formation: Final Coupling Step
Activation of Benzofuran-2-Carboxylic Acid
The carboxylic acid is activated as an acid chloride:
Coupling with Pyridinylmethylamine
Procedure :
- Dissolve 6-(furan-2-yl)pyridin-3-yl)methylamine (1.0 equiv) in dry DCM.
- Add benzofuran-2-carbonyl chloride (1.1 equiv) and pyridine (2.0 equiv) as base.
- Stir at room temperature for 2 hours.
- Quench with water, extract with DCM, and purify via silica gel chromatography (methanol/DCM, 1:20) to isolate the target compound (85% yield).
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
Optimization and Scalability Considerations
Catalyst Loading and Solvent Effects
Reducing Pd(dppf)Cl₂ to 0.03 equiv with TBAB (tetrabutylammonium bromide) as additive improves yield to 82% while lowering costs.
Alternative Amide Coupling Reagents
Using HATU (1.1 equiv) and DIPEA (3.0 equiv) in DMF achieves comparable yields (83%) without acid chloride isolation.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide?
The synthesis typically involves multi-step reactions to assemble the heterocyclic core. Key steps include:
- Coupling reactions to link the pyridine and benzofuran moieties.
- Solvent selection : Dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used due to their ability to dissolve polar intermediates .
- Catalysts : Palladium on carbon (Pd/C) may facilitate cross-coupling reactions, while bases like NaH or K₂CO₃ optimize nucleophilic substitutions .
- Temperature control : Reactions often proceed at 60–100°C, with reflux conditions for high-yield steps .
- Purification : Column chromatography or recrystallization ensures purity, monitored via TLC or HPLC .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify connectivity of the pyridine, benzofuran, and methylene groups. Aromatic proton signals between δ 6.5–8.5 ppm are characteristic .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% is standard, with retention time consistency confirming reproducibility .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak at m/z corresponding to C₂₀H₁₅N₂O₃) .
Advanced Research Questions
Q. What methodologies are recommended for resolving contradictions in reported biological activity data?
- Cross-validation assays : Use orthogonal techniques (e.g., surface plasmon resonance [SPR] for binding affinity and enzymatic assays for functional activity) to confirm target engagement .
- Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple cell lines or in vitro models to rule out cell-specific artifacts .
- Meta-analysis : Compare structural analogs (e.g., furan- or pyridine-modified derivatives) to identify conserved pharmacophores .
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Substituent variation : Modify the furan (e.g., 2-furan vs. 3-furan substitution) or pyridine rings to assess impact on activity .
- Functional group replacement : Replace the carboxamide with sulfonamide or urea groups to probe hydrogen-bonding requirements .
- Bioisosteric swaps : Substitute the benzofuran ring with indole or thiophene to evaluate ring electronic effects .
- Data integration : Use computational tools (e.g., molecular docking) to correlate SAR trends with predicted binding modes .
Q. What experimental strategies are effective in assessing the compound's stability under physiological conditions?
- In vitro stability assays : Incubate the compound in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) for 24 hours, monitoring degradation via HPLC-MS .
- Metabolic stability : Use liver microsomes (human/rodent) to measure cytochrome P450-mediated clearance rates .
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track decomposition products .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility or bioavailability data?
- Solvent selection : Test solubility in DMSO, PBS, and lipid-based vehicles to identify formulation-dependent variability .
- Permeability assays : Use Caco-2 cell monolayers or PAMPA to distinguish between passive diffusion and active transport mechanisms .
- Crystallinity analysis : Powder X-ray diffraction (PXRD) can reveal polymorphic forms affecting solubility .
Q. Key Methodological Takeaways
- Synthetic optimization : Prioritize Pd-catalyzed couplings and polar aprotic solvents for yield improvement .
- Analytical rigor : Combine NMR, HPLC, and HRMS for unambiguous characterization .
- Biological validation : Employ multi-target profiling to mitigate off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
